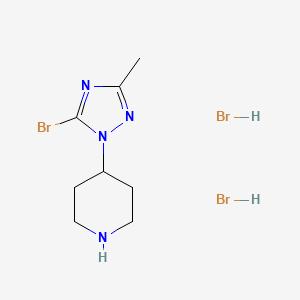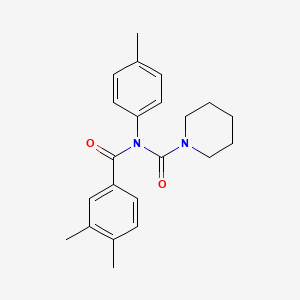![molecular formula C19H24BNO4 B2690380 3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine CAS No. 956034-20-1](/img/structure/B2690380.png)
3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
説明
The compound “3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine” is an organic intermediate with borate and sulfonamide groups . It has a molecular formula of C12H18BNO3 .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . The synthesis involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is more prone to a nucleophilic reaction due to the stronger electronegativity of oxygen . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.09 . The boiling point is predicted to be 346.7±27.0 °C, and the density is predicted to be 1.06±0.1 g/cm3 .科学的研究の応用
Synthesis and Structural Analysis
Compounds containing 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl groups, such as in the discussed chemical, are often synthesized for their potential applications in organic synthesis and material science. For instance, the synthesis, crystal structure, and density functional theory (DFT) studies of compounds with similar boric acid ester intermediates have been conducted to understand their physicochemical properties and reactivity. These compounds are obtained through multi-step synthesis processes and are characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The detailed structural analysis provides insights into their molecular configurations and electronic properties, which are essential for their applications in various chemical syntheses (Huang et al., 2021).
Applications in Polymer and Material Science
Derivatives of pyridine and dioxaborolan, similar to the compound , have been explored for their applications in polymer and material science. For example, conducting polymers synthesized from low oxidation potential monomers based on pyrrole have been studied for their electrochemical properties and potential uses in electronic devices. These polymers show stability in their conducting form due to their low oxidation potentials, making them attractive for applications in organic electronics and as materials with unique electrical properties (Sotzing et al., 1996).
Electrocatalytic and Electrochemical Activities
The electrochemical polymerization and catalytic activities of compounds containing pyrrole and benzyl alcohol groups have been investigated for their potential in catalysis and organic transformations. Such studies reveal the electrocatalytic activities of these compounds towards specific organic substrates, offering pathways to synthesize valuable organic products through electrochemical methods. The exploration of these compounds' electrochemical behaviors helps in understanding their roles as catalysts in organic synthesis, including the oxidation of alcohols to aldehydes (Lu et al., 2014).
Safety and Hazards
将来の方向性
The compound has potential applications in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . It can also be used in the construction of stimulus-responsive drug carriers due to its advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
特性
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-17(12-21-11-15)23-13-14-6-8-16(22-5)9-7-14/h6-12H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANQIDKGSZWJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2690299.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690304.png)
![Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B2690305.png)
![5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2690307.png)
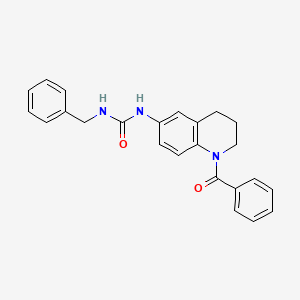
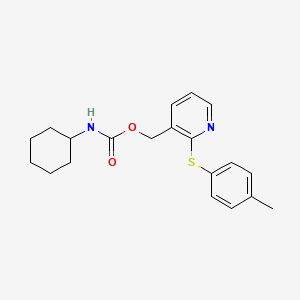
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2690312.png)
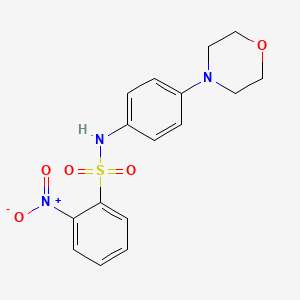
![2-(2,5-dimethylphenyl)-7-(3-fluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2690314.png)
